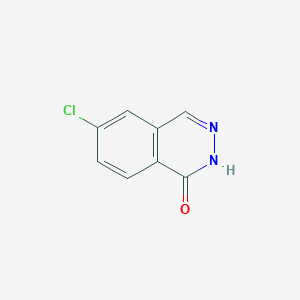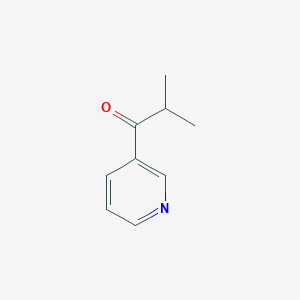
2-Methyl-1-(pyridin-3-yl)propan-1-one
Overview
Description
“2-Methyl-1-(pyridin-3-yl)propan-1-one” is a chemical compound with the CAS Number: 51227-29-3 . It has a molecular weight of 149.19 . The IUPAC name for this compound is 2-methyl-1-(3-pyridinyl)-1-propanone . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “2-Methyl-1-(pyridin-3-yl)propan-1-one” is 1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 . The InChI key is TWDULYDQIGVEKY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Methyl-1-(pyridin-3-yl)propan-1-one” is a liquid at room temperature . It has a molecular weight of 149.19 .Scientific Research Applications
Chemical Research
The compound “2-Methyl-1-(pyridin-3-yl)propan-1-one” is often used in chemical research due to its unique structure and properties . It can serve as a building block in the synthesis of various complex molecules .
Pharmaceutical Research
This compound has potential applications in pharmaceutical research . For instance, it can be used in the synthesis of antiproliferative agents, which are substances that inhibit cell growth. These agents are often used in the treatment of cancer .
Insecticides and Veterinary Ectoparasiticides
Historically, nicotine and its compounds have been used as insecticides and veterinary ectoparasiticides . While “2-Methyl-1-(pyridin-3-yl)propan-1-one” is not directly mentioned, it’s plausible that it could have similar applications due to its structural similarity to nicotine .
Treatment of Smoking-Withdrawal Syndrome
Nicotine and its compounds have also been used in limited medical applications for the treatment of smoking-withdrawal syndrome . Again, while “2-Methyl-1-(pyridin-3-yl)propan-1-one” is not directly mentioned, it’s possible that it could have similar applications .
Anti-Tubulin Agents
There has been a focus on anti-tubulin agents in laboratory research and clinical investigations for the treatment of several types of cancer . Given its structural properties, “2-Methyl-1-(pyridin-3-yl)propan-1-one” could potentially be used in the development of these agents .
Material Science
In material science, this compound could potentially be used in the development of new materials with unique properties. Its unique structure could contribute to the properties of these materials .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1-(pyridin-3-yl)propan-1-one is the enzyme Steroid 11-Beta-Monooxygenase . This enzyme plays a crucial role in the biosynthesis of adrenal corticosteroids .
Mode of Action
2-Methyl-1-(pyridin-3-yl)propan-1-one acts as an Adrenal Steroid Synthesis Inhibitor . It inhibits the Steroid 11-Beta-Monooxygenase enzyme, thereby disrupting the production of adrenal corticosteroids .
Biochemical Pathways
By inhibiting Steroid 11-Beta-Monooxygenase, 2-Methyl-1-(pyridin-3-yl)propan-1-one affects the biosynthesis of adrenal corticosteroids . These corticosteroids are involved in various physiological processes, including the immune response and regulation of inflammation .
Result of Action
The inhibition of Steroid 11-Beta-Monooxygenase by 2-Methyl-1-(pyridin-3-yl)propan-1-one leads to a decrease in the production of adrenal corticosteroids . This can result in various molecular and cellular effects, depending on the physiological context .
properties
IUPAC Name |
2-methyl-1-pyridin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDULYDQIGVEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484027 | |
| Record name | 2-methyl-1-(pyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(pyridin-3-yl)propan-1-one | |
CAS RN |
51227-29-3 | |
| Record name | 2-Methyl-1-(3-pyridinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51227-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-1-(pyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(pyridin-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features and photochemical properties of 2-Methyl-1-(pyridin-3-yl)propan-1-one?
A1: 2-Methyl-1-(pyridin-3-yl)propan-1-one shares structural similarities with commercially available hydroxyalkylphenone photoinitiators like 2-hydroxy-2-methyl-1-phenyl propan-1-one. Both possess a 2-hydroxy-2-methylpropan-1-one moiety, but 2-Methyl-1-(pyridin-3-yl)propan-1-one incorporates a pyridine ring instead of a phenyl ring. []
Q2: How does the incorporation of a pyridine ring in 2-Methyl-1-(pyridin-3-yl)propan-1-one impact its performance as a photoinitiator compared to its phenyl-based counterpart?
A2: The research highlights two major advantages of the pyridine ring in 2-Methyl-1-(pyridin-3-yl)propan-1-one:
- Reduced oxygen sensitivity: When tested in lauryl acrylate polymerization, 2-Methyl-1-(pyridin-3-yl)propan-1-one displayed less sensitivity to oxygen quenching compared to 2-hydroxy-2-methyl-1-phenyl propan-1-one. [] This suggests potential for applications where oxygen inhibition is a concern.
- Enhanced water solubility: 2-Methyl-1-(pyridin-3-yl)propan-1-one shows good water solubility (4.9 g/100 mL). [] This property is beneficial for various applications, including those involving aqueous formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


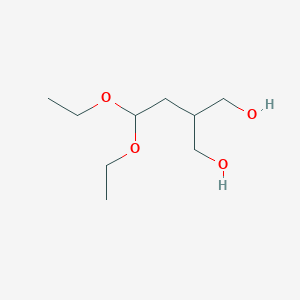

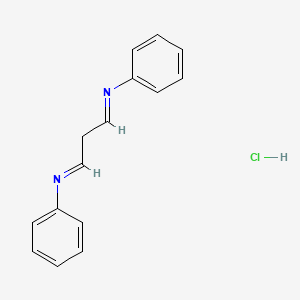
![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)
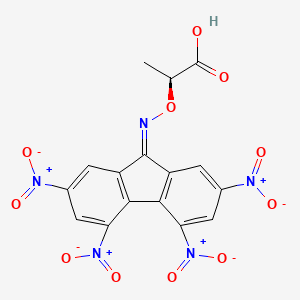

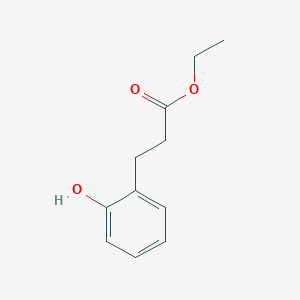
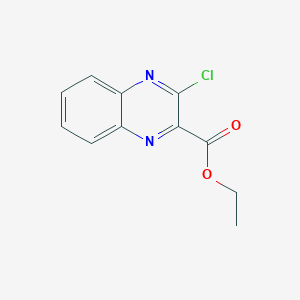
![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)
